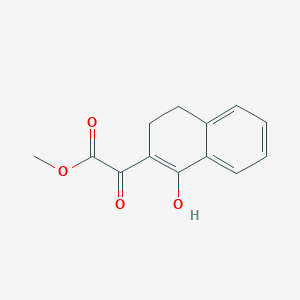
Methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate
Description
Alvesco, known chemically as ciclesonide, is an inhaled corticosteroid used primarily for the maintenance treatment of asthma. It is designed to reduce inflammation in the airways, helping to prevent asthma symptoms such as wheezing, coughing, and shortness of breath . Alvesco is not intended for the relief of acute bronchospasm or sudden asthma attacks .
Properties
CAS No. |
121071-86-1 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 2-(1-hydroxy-3,4-dihydronaphthalen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H12O4/c1-17-13(16)12(15)10-7-6-8-4-2-3-5-9(8)11(10)14/h2-5,14H,6-7H2,1H3 |
InChI Key |
UHGSWZFWUMAHPQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O |
Canonical SMILES |
COC(=O)C(=O)C1=C(C2=CC=CC=C2CC1)O |
Synonyms |
MDONHA methyl 3,4-dihydro-1-oxo-2(1H)-naphthylidenehydroxyacetate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ciclesonide is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations .
Industrial Production Methods
In industrial settings, the production of ciclesonide involves large-scale chemical reactors where the synthesis steps are carried out in a controlled environment. The process includes purification steps to remove impurities and ensure the final product meets pharmaceutical standards. The final product is formulated into an inhalation aerosol, which is delivered via a pressurized metered-dose inhaler .
Chemical Reactions Analysis
Types of Reactions
Ciclesonide undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of functional groups such as esters and ethers
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include intermediate compounds that are further processed to yield the final active pharmaceutical ingredient, ciclesonide .
Scientific Research Applications
Ciclesonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of corticosteroids.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively studied for its efficacy and safety in the treatment of asthma and other inflammatory airway diseases.
Industry: Used in the development of inhalation delivery systems and formulations
Mechanism of Action
Ciclesonide is a prodrug that is converted to its active form, des-ciclesonide, in the lungs. The active form binds to glucocorticoid receptors, inhibiting the release of inflammatory mediators and reducing the infiltration of inflammatory cells into the airways. This results in decreased inflammation and improved airway function .
Comparison with Similar Compounds
Similar Compounds
Fluticasone: Another inhaled corticosteroid used for asthma maintenance.
Budesonide: Used for the treatment of asthma and chronic obstructive pulmonary disease.
Beclomethasone: An inhaled corticosteroid for asthma and allergic rhinitis
Uniqueness
Ciclesonide is unique in that it is a prodrug, which means it is activated in the lungs, reducing the risk of systemic side effects. Its small particle size allows for deep lung penetration, making it effective in treating inflammation in both large and small airways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


